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Vanadium(4+);tetrachloride

Cat. No.: B1582885
CAS No.: 7632-51-1
M. Wt: 192.7 g/mol
InChI Key: JTJFQBNJBPPZRI-UHFFFAOYSA-J
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Description

Historical Perspectives on Vanadium Halide Chemistry

The journey to understanding vanadium and its compounds was a protracted one. The element was first discovered in 1801 by Andrés Manuel del Río, a Spanish mineralogist, who named it "erythronium". library.phwikipedia.org However, he was later convinced by another chemist that his discovery was merely impure chromium. labxchange.org It was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element and named it vanadium, after the Scandinavian goddess of beauty, Vanadis, due to the beautiful colors of its compounds. wikipedia.orgbritannica.com

The isolation of pure vanadium metal proved to be a significant challenge. In 1867, the English chemist Sir Henry Enfield Roscoe made a pivotal contribution by conducting extensive research on vanadium and its compounds. soci.orgwikipedia.org He was the first to isolate the metal by the hydrogen reduction of vanadium dichloride (VCl₂). library.phbritannica.com Roscoe's work also led to the preparation of vanadium tetrachloride. royalsocietypublishing.org His investigations demonstrated that what was previously believed to be pure vanadium was, in fact, contaminated with oxygen. wikipedia.org Roscoe's meticulous research laid the foundational groundwork for the modern understanding of vanadium halide chemistry. soci.orgwikipedia.org

Contemporary Significance of Vanadium Tetrachloride in Chemical Sciences

In modern chemical sciences, vanadium tetrachloride is recognized as a versatile and important reagent. wikipedia.orgchemeurope.com Its significance stems from its utility as a precursor for the synthesis of other vanadium compounds, its role as a catalyst in polymerization reactions, and its application in organic synthesis. wikipedia.orgkmchem.comnih.gov

One of the primary applications of vanadium tetrachloride is as a catalyst, particularly in the polymerization of alkenes. wikipedia.orgchemeurope.com This is especially relevant in the production of ethylene-propylene rubbers, a technology related to Ziegler-Natta catalysis. wikipedia.orgnih.gov The catalytic activity of vanadium tetrachloride is attributed to its ability to exist in multiple oxidation states. solubilityofthings.com

In the realm of organic synthesis, VCl₄ is employed for the oxidative coupling of phenols. wikipedia.orgchemeurope.com For instance, it can convert phenol (B47542) into various biphenols. wikipedia.org It also serves as a starting material for the synthesis of vanadocene dichloride and other organovanadium compounds. wikipedia.orgchemeurope.comkmchem.com

Furthermore, vanadium tetrachloride is a key intermediate in the preparation of other vanadium halides and compounds. kmchem.comnih.gov For example, it reacts with hydrogen bromide at low temperatures to produce vanadium tribromide. wikipedia.org The compound's reactivity and its role as a precursor make it a valuable tool in materials science for creating novel vanadium-based materials with potential applications in batteries and superconductors. cymitquimica.comsmolecule.com

Physical and Chemical Properties of Vanadium Tetrachloride

Vanadium tetrachloride is a dense, reddish-brown liquid that is sensitive to moisture. wikipedia.orgchemicalbook.com It possesses a tetrahedral molecular geometry and is paramagnetic due to the presence of an unpaired electron in the d-orbital of the vanadium atom. wikipedia.orgsmolecule.com

PropertyValueReference
Chemical Formula VCl₄ wikipedia.org
Molar Mass 192.75 g/mol wikipedia.org
Appearance Reddish-brown liquid wikipedia.org
Density 1.816 g/cm³ wikipedia.org
Melting Point -24.5 °C wikipedia.org
Boiling Point 148 °C wikipedia.org
Solubility in water Decomposes wikipedia.org
Solubility Soluble in CH₂Cl₂ wikipedia.org

Vanadium tetrachloride is prepared by the chlorination of vanadium metal. wikipedia.orgchemeurope.com It is a strong oxidizing agent and readily hydrolyzes in the presence of water to release hydrochloric acid. wikipedia.orgcymitquimica.com The compound is thermally unstable and decomposes to vanadium trichloride (B1173362) and chlorine upon heating. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4V B1582885 Vanadium(4+);tetrachloride CAS No. 7632-51-1

Properties

CAS No.

7632-51-1

Molecular Formula

Cl4V

Molecular Weight

192.7 g/mol

IUPAC Name

vanadium(4+) tetrachloride

InChI

InChI=1S/4ClH.V/h4*1H;/q;;;;+4/p-4

InChI Key

JTJFQBNJBPPZRI-UHFFFAOYSA-J

Canonical SMILES

Cl[V](Cl)(Cl)Cl

boiling_point

1518 °C

Color/Form

Red-brown, oily liquid
Red-brown liquid

density

1.816 at 20 °C

melting_point

-28 °C

Other CAS No.

7632-51-1

physical_description

Vanadium tetrachloride appears as a red liquid with a pungent odor. Boiling point 309.2°F (154°C). Corrosive to metals and tissue.
Liquid

Pictograms

Corrosive; Acute Toxic

shelf_life

Stable under recommended storage conditions.

solubility

Reacts with water
Soluble in ethanol and ethyl ethe

vapor_density

6 (Air = 1)

vapor_pressure

7.63 mm Hg at 25 °C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Vanadium Tetrachloride

Direct Halogenation Processes

Direct halogenation processes are common methods for synthesizing vanadium tetrachloride, involving the reaction of chlorine gas with elemental vanadium or its compounds at elevated temperatures.

Chlorination of Elemental Vanadium

The most prevalent method for preparing vanadium tetrachloride is the direct chlorination of vanadium metal. smolecule.comwikipedia.orgchemeurope.com This process involves passing dry chlorine gas over heated vanadium metal. The reaction is typically carried out at temperatures ranging from 300 to 400°C. smolecule.com An important aspect of this reaction is that it yields VCl₄ without forming vanadium pentachloride (VCl₅), as chlorine gas does not possess sufficient oxidizing power to further oxidize VCl₄. wikipedia.org The reaction can be represented by the equation:

V + 2Cl₂ → VCl₄ mocvd-precursor-encyclopedia.de

Another approach involves the chlorination of ferrovanadium, an alloy of iron and vanadium. In this method, dry chlorine gas is passed over heated ferrovanadium. Vanadium tetrachloride distills over, while the less volatile ferric chloride (FeCl₃) remains in the reaction tube. acs.org

Chlorination of Vanadium Oxychlorides (e.g., VOCl₃) in the Presence of Carbon

The chlorination of vanadium oxytrichloride (VOCl₃) in the presence of carbon is another route to produce VCl₄. This method is particularly relevant as VOCl₃ is often a co-product in other chlorination processes. google.com The conversion can be improved by preconditioning the carbon bed. google.com Gaseous VOCl₃, when passed with chlorine through a carbon bed at approximately 700°C, yields vanadium tetrachloride. oup.comoup.com The reaction between vanadium dichloride oxide (VCl₂O) and chlorine, which occurs markedly above 170°C, first forms VOCl₃, which can then be further chlorinated to VCl₄ in the presence of carbon. oup.comoup.comiaea.org

Reductive Chlorination Pathways

Reductive chlorination offers alternative routes to vanadium tetrachloride, typically involving the reduction of higher oxidation state vanadium compounds.

Hydrogen Reduction of Vanadium Oxytrichloride

While not a direct synthesis of VCl₄, the hydrogen reduction of vanadium oxytrichloride (VOCl₃) is a related process that can lead to the formation of vanadium chlorides. The reaction between gaseous VCl₄ and hydrogen proceeds above approximately 500°C to form vanadium trichloride (B1173362) (VCl₃) and hydrogen chloride (HCl). oup.comoup.com This indicates that under certain conditions, hydrogen can act as a reducing agent in the vanadium-chlorine system.

Hydrogen Reduction of Vanadium Trichloride

The reduction of vanadium trichloride (VCl₃) with hydrogen gas can produce vanadium tetrachloride. smolecule.com However, research indicates that the hydrogen reduction of VCl₃ primarily leads to the formation of vanadium dichloride (VCl₂). oup.comoup.com The disproportionation of VCl₃ upon heating can also yield VCl₄ and VCl₂. oup.comatamanchemicals.com

Synthetic RouteReactantsTemperature (°C)Key Findings
Direct Chlorination of Elemental Vanadium Vanadium metal, Chlorine gas300 - 400Common method; avoids VCl₅ formation. smolecule.comwikipedia.org
Chlorination of Ferrovanadium Ferrovanadium, Chlorine gasHeatedVCl₄ distills off, separating from FeCl₃. acs.org
Chlorination of Vanadium Oxides with Carbon Vanadium pentoxide, Carbon, Chlorine gas425 - 1000Industrial fluidized bed process; can produce VOCl₃ and VCl₄. google.com
Chlorination of Vanadium Oxychloride with Carbon Vanadium oxytrichloride, Carbon, Chlorine gas~700Converts VOCl₃ to VCl₄. oup.comoup.com
Hydrogen Reduction of Vanadium Tetrachloride Vanadium tetrachloride, Hydrogen gas>500Forms VCl₃. oup.comoup.com
Chlorination of Vanadium Trichloride Vanadium trichloride, Chlorine gas>80, markedly >170Forms VCl₄. oup.com

Interconversion Reactions with Other Vanadium Chlorides

Vanadium tetrachloride can be synthesized through the chlorination of other vanadium chloride compounds. These interconversion reactions are fundamental in routes that utilize various vanadium-containing precursors.

Reactions Involving Vanadium Dichloride Oxide and Chlorine

The synthesis of Vanadium Tetrachloride from Vanadium Dichloride Oxide (VCl₂O) is a multi-step process. The initial reaction involves the chlorination of VCl₂O to form Vanadium Trichloride Oxide (VOCl₃). iaea.org This reaction begins at temperatures above approximately 120°C and becomes significantly more pronounced above 170°C. iaea.org

The subsequent step requires the conversion of the intermediate VOCl₃ into VCl₄. This is achieved by passing the gaseous VOCl₃, along with additional chlorine, through a carbon bed heated to a much higher temperature, around 700°C. iaea.org The carbon acts as a deoxygenation agent in this high-temperature environment. google.com

Step 1: VCl₂O(s) + Cl₂(g) → VOCl₃(g)

Step 2: 2VOCl₃(g) + 2Cl₂(g) + C(s) → 2VCl₄(g) + CO₂(g)

Table 1: Synthesis of VCl₄ from VCl₂O

Step Reactants Temperature Product
1 Vanadium Dichloride Oxide (VCl₂O), Chlorine (Cl₂) > 170°C Vanadium Trichloride Oxide (VOCl₃)
2 Vanadium Trichloride Oxide (VOCl₃), Chlorine (Cl₂), Carbon (C) ~700°C Vanadium Tetrachloride (VCl₄)

Reactions Involving Vanadium Trichloride and Chlorine

A more direct interconversion route to Vanadium Tetrachloride involves the chlorination of Vanadium Trichloride (VCl₃). iaea.org This reaction is a key step in various synthetic protocols for producing VCl₄. google.comgoogle.com

The reaction between solid VCl₃ and gaseous chlorine proceeds at elevated temperatures, starting at approximately 80°C and becoming notably effective at temperatures exceeding 170°C, to yield VCl₄. iaea.org This method is often favored for its directness, converting one vanadium chloride directly into another.

The reaction is represented by the equation: 2VCl₃(s) + Cl₂(g) → 2VCl₄(l)

Table 2: Synthesis of VCl₄ from VCl₃

Reactants Temperature Product
Vanadium Trichloride (VCl₃), Chlorine (Cl₂) > 170°C Vanadium Tetrachloride (VCl₄)

Advanced Purification Techniques for Laboratory and Industrial Scale Production

The purification of Vanadium Tetrachloride is crucial to remove by-products and unreacted precursors, with techniques varying between laboratory and industrial scales. A common impurity in industrial synthesis is Vanadium Oxytrichloride (VOCl₃). google.com Furthermore, the inherent thermal instability of VCl₄, which decomposes into solid VCl₃ and chlorine, presents a challenge during purification, particularly with methods requiring heat. usvanadium.comnih.gov

For industrial-scale production , fractional distillation is the primary method used to purify VCl₄. google.com This technique separates VCl₄ from impurities with different boiling points, most notably VOCl₃. google.comiieta.org The significant difference in their boiling points (VOCl₃: ~127°C; VCl₄: ~148°C) allows for effective separation. nih.goviieta.org Industrial processes often yield a mixture of these two compounds, which is then subjected to fractional distillation to isolate the pure VCl₄. google.com

On a laboratory scale , different methods can be employed. For the removal of specific solid impurities like ferric chloride (FeCl₃), a simple yet effective technique is to dissolve the contaminated VCl₄ in carbon tetrachloride. acs.org The VCl₄ is soluble in this solvent, whereas the ferric chloride is not and can be subsequently removed by filtration. acs.org While many purification methods focus on removing vanadium compounds from other substances like titanium tetrachloride, the principles can sometimes be adapted. google.compyrometallurgy.co.za For instance, the use of reactive metals to remove impurities during distillation has been noted, such as the recommendation of repeated distillation over sodium to purify VOCl₃ from VCl₄ contamination. google.com

Table 3: Purification Techniques for Vanadium Tetrachloride

Scale Technique Impurity Removed Principle
Industrial Fractional Distillation Vanadium Oxytrichloride (VOCl₃) Separation based on different boiling points. google.comiieta.org
Laboratory Solvent Dissolution / Filtration Ferric Chloride (FeCl₃) Differential solubility in carbon tetrachloride. acs.org

Reactivity Profiles and Mechanistic Elucidations of Vanadium Tetrachloride

Halogen Exchange Reactions

Halogen exchange reactions involve the replacement of a halogen atom in a compound with another halogen. science.gov These reactions are crucial for synthesizing a variety of halogenated compounds. science.govacs.org

Reactions with Hydrogen Halides (e.g., HBr)

2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ wikipedia.org

This transformation highlights the oxidizing capability of VCl₄. chemeurope.com

Competitive Halogen Exchange with Other Transition Metal Halides

The reactivity of vanadium tetrachloride in halogen exchange is also observed in the context of other transition metal halides. While specific quantitative data on competitive exchange rates are not extensively detailed in the provided search results, the general principles of transhalogenation suggest that such exchanges are feasible, particularly at elevated temperatures. google.com The relative bond strengths and the stability of the resulting metal halide complexes would be key determining factors in the direction and extent of the exchange. For instance, the reaction with HBr to form VBr₃ demonstrates the thermodynamic favorability of forming the bromide over the chloride under specific conditions. wikipedia.org Further research is needed to fully elucidate the competitive nature of these exchanges with various transition metal halides.

Coordination Chemistry and Adduct Formation

Vanadium tetrachloride acts as a Lewis acid, readily forming adducts with a wide array of donor ligands. smolecule.comwikipedia.org This property is central to its role in catalysis and the synthesis of novel coordination compounds. evitachem.com

Synthesis and Characterization of Lewis Base Adducts (e.g., with Tetrahydrofuran)

Vanadium tetrachloride forms stable adducts with Lewis bases such as tetrahydrofuran (B95107) (THF). smolecule.comwikipedia.org A well-characterized example is the complex VCl₄(THF)₂. smolecule.comchemeurope.comwikipedia.org The formation of this adduct involves the donation of electron pairs from the oxygen atom of the THF molecules to the vacant d-orbitals of the vanadium(IV) center. These adducts are often synthesized by direct reaction of VCl₄ with the ligand in a suitable solvent. researchgate.net

Reactions with Nitrogen, Oxygen, Phosphorus, and Arsenic Donor Ligands

Vanadium tetrachloride reacts with a variety of donor ligands containing nitrogen, oxygen, phosphorus, and arsenic in hydrocarbon solvents to form paramagnetic molecular adducts. researchgate.net

Nitrogen Donor Ligands: VCl₄ forms adducts with nitrogen-containing ligands like pyridines and amines. researchgate.net For example, it reacts with acetonitrile (B52724) to produce the green adduct VCl₃(MeCN)₃, although this involves a reduction of the vanadium center. wikipedia.orgatamanchemicals.com

Oxygen Donor Ligands: Besides THF, VCl₄ also forms complexes with other oxygen donors like dioxane. researchgate.net The interaction with oxygen-containing ligands can sometimes lead to the formation of oxovanadium species through hydrolysis or other reactions. researchgate.net

Phosphorus and Arsenic Donor Ligands: VCl₄ reacts with phosphines and arsines to yield paramagnetic molecular adducts. researchgate.net Electron paramagnetic resonance (EPR) studies on these adducts have shown that superhyperfine interaction of the unpaired electron with the phosphorus and arsenic nuclei is often resolved. researchgate.net The reaction of VCl₄ with o-phenylenebis(dimethylarsine) (diars) leads to the formation of an eight-coordinate complex, [VCl₄(diars)₂]. researchgate.net

The following table summarizes some of the adducts formed from the reaction of VCl₄ with various donor ligands.

Donor AtomLigand ExampleAdduct FormulaReference(s)
OxygenTetrahydrofuran (THF)VCl₄(THF)₂ smolecule.comchemeurope.comwikipedia.org
NitrogenPyridineVCl₄(py)ₓ researchgate.net
PhosphorusPhosphinesVCl₄(PR₃)ₓ researchgate.net
ArsenicArsinesVCl₄(AsR₃)ₓ researchgate.net
Arsenico-phenylenebis(dimethylarsine)[VCl₄(diars)₂] researchgate.net

Investigations into Metal-Ligand Bonding in Vanadium Tetrachloride Adducts

The nature of the metal-ligand bond in vanadium tetrachloride adducts has been a subject of investigation, primarily through spectroscopic techniques like Electron Paramagnetic Resonance (EPR). researchgate.netelectronicsandbooks.com EPR studies have revealed that the magnitude of the hyperfine interaction with the vanadium nucleus shows some dependence on the donor character of the ligand. researchgate.net This suggests a degree of electron delocalization within the metal-ligand bond. electronicsandbooks.com

Oxidation-Reduction Pathways

Vanadium tetrachloride (VCl₄) is a noteworthy chemical compound, recognized for its potent reactivity, particularly in oxidation-reduction reactions. This reddish-brown liquid serves as a versatile reagent in both organic and inorganic chemistry, a characteristic largely dictated by the +4 oxidation state of the central vanadium atom, which can readily accept or donate electrons. smolecule.comwikipedia.orgchemeurope.com

Role as an Oxidizing Agent in Organic and Inorganic Transformations

Vanadium tetrachloride's identity as a strong oxidizing agent is a cornerstone of its chemical behavior. smolecule.comwikipedia.orgchemeurope.com This property is demonstrated in its reactions with a variety of substrates. A classic inorganic example is its reaction with hydrogen bromide (HBr) at low temperatures (-50 °C), where it oxidizes the bromide to produce vanadium(III) bromide, hydrochloric acid, and elemental bromine. smolecule.comwikipedia.orgchemeurope.com

In the realm of organic synthesis, VCl₄ is a key player in the oxidative coupling of phenols. smolecule.comwikipedia.org For instance, it facilitates the dimerization of phenol (B47542) to form a mixture of 4,4'-, 2,4'-, and 2,2'-biphenols. wikipedia.org This transformation underscores the ability of VCl₄ to effect a one-electron oxidation of the phenolic substrate. The oxidizing power of VCl₄ extends to other organic functional groups as well. It is capable of oxidizing anilines and thiols, with studies on the latter indicating the generation of thiyl radicals through a one-electron transfer mechanism. core.ac.uknih.govchempedia.infotandfonline.com This reactivity highlights the depletion of cellular thiols like glutathione (B108866) upon exposure to vanadium(V), which is readily formed from VCl₄, pointing to a mechanism of its biological toxicity. core.ac.uknih.gov

The following table summarizes key oxidative reactions involving Vanadium Tetrachloride.

SubstrateProduct(s)Reaction Conditions
Hydrogen Bromide (HBr)Vanadium(III) bromide (VBr₃), Hydrochloric acid (HCl), Bromine (Br₂)-50 °C
Phenol (C₆H₅OH)4,4'-, 2,4'-, and 2,2'-biphenolsInert solvent
Thiols (R-SH)Disulfides (R-S-S-R), Vanadium(IV) complexesAqueous solution
AnilinesDimeric productsNot specified

Reduction by Organic and Inorganic Reagents (e.g., Aluminum Trialkyls, Amines)

Conversely, vanadium tetrachloride can be reduced by various organic and inorganic reagents. In the context of Ziegler-Natta catalysis for alkene polymerization, VCl₄ is often used in conjunction with aluminum trialkyls, such as triethylaluminum (B1256330) (Al(C₂H₅)₃). wikipedia.orgnih.gov In these systems, the aluminum alkyl acts as a reducing agent, reducing the vanadium(IV) center to lower oxidation states, which are the active catalytic species for polymerization. nih.gov

The reduction of VCl₄ by amines has also been a subject of detailed study. For example, trimethylamine (B31210) quantitatively reduces VCl₄. This redox transformation is initiated by the formation of an adduct, which is then followed by the elimination of a chlorine radical. osti.gov The reaction with primary aliphatic amines (NH₂R, where R = Me, Et, Prⁿ, Buⁿ) at room temperature leads to the formation of aminobasic vanadium(IV) chlorides of the general formula VCl₂(NHR)₂·xNH₂R. pharmacy180.com

Inorganic reducing agents can also be employed. For instance, VCl₄ can be reduced by hydrogen gas at temperatures above 500°C to yield vanadium trichloride (B1173362) (VCl₃) and hydrogen chloride. iaea.org

The table below outlines the reduction of Vanadium Tetrachloride by various reagents.

Reducing AgentProduct(s)Reaction Conditions
Aluminum Trialkyls (e.g., Al(C₂H₅)₃)Lower oxidation state vanadium speciesComponent of Ziegler-Natta catalysts
Trimethylamine (N(CH₃)₃)Vanadium(III) species, Dimethylmethyleneammonium chloride-122 to +25 °C
Primary Aliphatic Amines (NH₂R)VCl₂(NHR)₂·xNH₂RRoom temperature, excess amine
Hydrogen (H₂)Vanadium trichloride (VCl₃), Hydrogen chloride (HCl)> 500 °C

Reactivity in Organic Synthesis

The reactivity of vanadium tetrachloride has been harnessed for a variety of transformations in organic synthesis, ranging from coupling reactions to the formation of new carbon-carbon bonds.

Oxidative Coupling Reactions, including Phenols

This methodology is not limited to phenol itself. For example, 1- and 2-naphthol (B1666908) undergo smooth oxidative coupling with vanadium oxytrichloride (VOCl₃), a related vanadium reagent, to produce 4,4'-dihydroxybinaphthyl and 2,2'-dihydroxybinaphthyl in 56% and 65% yields, respectively. smolecule.com Vanadium-catalyzed intramolecular oxidative coupling of tethered phenols has also been developed as a method to furnish spirohexadienones. google.com

The table below details the products of VCl₄-mediated oxidative coupling of phenols.

SubstrateProduct(s)YieldIsomer Ratio (approx.)
Phenol4,4'-, 2,4'-, and 2,2'-dihydroxybiphenyl55-65%8:4:1
1-Naphthol4,4'-dihydroxybinaphthyl56%-
2-Naphthol2,2'-dihydroxybinaphthyl65%-

Halogenation and Chlorination Reactions

Vanadium tetrachloride can also function as a halogenating agent, introducing chlorine atoms into organic molecules. smolecule.com While not as common as other chlorinating agents, its utility has been demonstrated in specific contexts. For instance, VCl₄ can catalyze the chlorination of hydrocarbons such as adamantane (B196018) and its derivatives, using carbon tetrachloride (CCl₄) as the chlorine source. researchgate.netresearchgate.netresearchgate.net This reaction proceeds under relatively mild conditions and can be directed to selectively produce mono-, di-, or trichloro-substituted adamantanes in high yields by controlling the molar ratios of the reactants and catalyst. researchgate.netresearchgate.net The proposed mechanism involves the generation of trichloromethyl radicals as the active species, with the vanadium catalyst activating the C-Cl bond in carbon tetrachloride. researchgate.net

Carbon-Carbon Bond Formation Methodologies

Beyond oxidative coupling, vanadium tetrachloride has been employed in other carbon-carbon bond-forming reactions. A notable example is the VCl₄-catalyzed oxidative homocoupling of aryl lithium reagents to generate symmetrical biaryls. osti.govresearchgate.net This method involves the initial formation of an aryl lithium species from an aryl halide and a strong base like n-butyllithium, followed by the addition of a catalytic amount of VCl₄ at room temperature. This strategy provides an efficient route to symmetrical diaryl compounds. researchgate.net Vanadium-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents have also been reported, further expanding the scope of VCl₄ in C-C bond formation. osti.gov

Proposed Reaction Mechanisms in Selected Organic Transformations

Vanadium tetrachloride (VCl₄) serves as a versatile reagent and catalyst in a range of organic transformations, primarily leveraging its strong oxidizing nature and Lewis acidity. smolecule.com Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through proposed single-electron transfer (SET) or coordination mechanisms.

Oxidative Coupling of Phenols:

A significant application of VCl₄ in organic synthesis is the oxidative coupling of phenols to produce biphenols. wikipedia.orgevitachem.com The reaction typically yields a mixture of 2,2'-, 2,4'-, and 4,4'-biphenol isomers. wikipedia.org The proposed mechanism involves the reduction of VCl₄ to vanadium trichloride (VCl₃). wikipedia.org

The process is believed to initiate with the formation of a vanadium-phenoxide complex. This intermediate then undergoes an intramolecular electron transfer, generating a phenoxy radical and a V(III) species. The coupling of two phenoxy radicals then leads to the formation of the biphenol product. The regioselectivity of the coupling is influenced by the steric and electronic properties of the substituents on the phenol ring.

Reaction Equation: 2 C₆H₅OH + 2 VCl₄ → HO-C₆H₄–C₆H₄-OH + 2 VCl₃ + 2 HCl wikipedia.org

Alkene Polymerization:

Vanadium tetrachloride is a key component in Ziegler-Natta catalyst systems for the polymerization of alkenes, such as producing polyolefins and synthetic rubbers. wikipedia.org In these systems, VCl₄, often in conjunction with an organoaluminum co-catalyst, generates the active catalytic sites. The mechanism involves the formation of vanadium alkyl intermediates. wikipedia.org The alkene monomer coordinates to the vanadium center and subsequently inserts into the vanadium-carbon bond, leading to chain propagation. This catalytic cycle is fundamental to manufacturing polymers with specific properties.

Other Transformations:

VCl₄ also facilitates other organic reactions. It can act as a halogenating agent, introducing chlorine atoms into organic molecules. smolecule.com Furthermore, it readily forms adducts with various donor ligands, such as tetrahydrofuran (THF), resulting in complexes like VCl₄(THF)₂. wikipedia.orgevitachem.com These coordination compounds are often used as precursors in the synthesis of more complex organovanadium reagents.

Table 1: Selected Organic Transformations Involving Vanadium Tetrachloride

Transformation Substrate Product(s) Role of VCl₄ Proposed Mechanistic Feature
Oxidative Coupling Phenols Biphenols Oxidizing Agent Formation of phenoxy radicals via single-electron transfer. wikipedia.orgacs.org
Polymerization Alkenes Polyolefins Catalyst/Pre-catalyst Coordination of monomer to the vanadium center and insertion into a V-C bond. wikipedia.org
Adduct Formation Donor Ligands (e.g., THF) VCl₄•2L type complexes Lewis Acid Coordination of the ligand to the vanadium center. smolecule.comwikipedia.org
Halogenation Organic Molecules Chlorinated Compounds Halogenating Agent Introduction of chlorine atoms. smolecule.com

Interactions with Surfaces and Metal Oxides

The interaction of vanadium tetrachloride with various surfaces, particularly metal oxides, is critical for applications in catalysis and materials science. solubilityofthings.comacs.org These interactions range from physisorption and chemisorption to direct chemical reaction, leading to the formation of supported vanadium species or new oxide phases.

Surface Probing and Supported Catalysts:

Vanadium tetrachloride has been utilized as a paramagnetic probe to study the surface structures of submicron metal oxides. acs.orgscilit.com The electron paramagnetic resonance (EPR) signal of the V⁴⁺ ion is sensitive to its coordination environment, providing insights into the nature and distribution of surface hydroxyl groups and other active sites on oxide supports like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). acs.orgacs.org

The interaction typically begins with the reaction of VCl₄ with surface hydroxyl (-OH) groups, leading to the grafting of vanadium species onto the support and the release of hydrogen chloride (HCl). This process is a common method for preparing supported vanadium oxide catalysts, which are active in many industrial oxidation reactions. acs.org

Formation of Vanadium Oxide Films:

VCl₄ is a key precursor in the chemical vapor deposition (CVD) of vanadium oxide films. researchgate.netscispace.com By reacting VCl₄ with an oxygen source, typically water vapor, at elevated temperatures (400–550 °C), various phases of vanadium oxide (e.g., VO₂, V₂O₅, V₆O₁₃) can be deposited as thin films on substrates like glass. researchgate.netscispace.com The specific phase obtained is dependent on reaction conditions such as substrate temperature and reactant concentrations. researchgate.net These films have potential applications in "intelligent windows" due to their thermochromic properties. researchgate.net

Reactivity with Specific Metal Oxides:

Titanium, Zirconium, and Aluminum Oxides: On these supports, VCl₄ interacts with surface hydroxyls. Under dehydrated conditions, interactions between the resulting surface vanadate (B1173111) species and co-adsorbed species like sulfates have been studied, showing no formation of mixed sulfate-vanadate compounds. acs.org

Cerium Oxide (CeO₂): Strong interactions are observed between VCl₄-derived species and CeO₂. Sulfation of a V₂O₅/CeO₂ catalyst can disrupt the stable vanadium monolayer, leading to the formation of bulk-like cerium sulfate (B86663) and cerium vanadate. acs.org

Zeolites: VCl₄ can be introduced into the pores of zeolites like H-ZSM-5 via gas-phase reaction. researchgate.net This allows for the preparation of site-isolated vanadium ions that are catalytically active. researchgate.net

Vanadium Pentoxide (V₂O₅): In the presence of carbon and chlorine at high temperatures, VCl₄ can be produced from vanadium pentoxide. google.com

Table 2: Summary of Vanadium Tetrachloride Interactions with Surfaces and Metal Oxides

Surface/Metal Oxide Interaction Type Resulting Species/Product Application/Significance
General Metal Oxides (e.g., Al₂O₃, SiO₂) Chemisorption/Reaction with -OH groups Grafted Vanadium Species Paramagnetic surface probe, preparation of supported catalysts. acs.orgacs.org
Glass Substrate (with H₂O) Chemical Vapor Deposition (CVD) Vanadium Oxide (VO₂, V₂O₅, etc.) Films Thermochromic coatings, intelligent windows. researchgate.netscispace.com
TiO₂, ZrO₂, Al₂O₃ Surface Reaction Supported Vanadate Species Catalysis. acs.org
CeO₂ Strong Surface Interaction/Reaction Bulk-like Cerium Vanadate Catalysis. acs.org
H-ZSM-5 Zeolite Gas-Phase Reaction/Grafting Site-Isolated Vanadium Ions Catalysis. researchgate.net
Vanadium Pentoxide (with C, Cl₂) High-Temperature Reaction VCl₄ and VOCl₃ Synthesis of VCl₄. google.com

Catalytic Applications and Polymerization Chemistry Involving Vanadium Tetrachloride

Diverse Catalytic Oxidations

Beyond polymerization, vanadium compounds derived from VCl₄ are effective catalysts in a variety of oxidation reactions. Vanadium's multiple accessible oxidation states (+2 to +5) make it a versatile redox catalyst. nih.gov Vanadium-based catalysts are used in major industrial processes such as the production of sulfuric acid, the oxidation of o-xylene to phthalic anhydride, and the selective catalytic reduction (SCR) of nitrogen oxides (NOx). teknoscienze.com

Vanadia catalysts have been shown to be efficient in the oxidation of hydrogen chloride to molecular chlorine, a reaction known as the Deacon process. core.ac.uk They are also active in the oxidative dehydrogenation (ODH) of light alkanes, such as propane to propene, which is a promising alternative to traditional dehydrogenation methods. teknoscienze.com Furthermore, vanadium catalysts can be used for the oxidation of organic compounds like benzene to phenol (B47542) and the oxidation of thioethers to sulfoxides. alfachemic.com


Oxidation of Alkanes, Alkenes, Arenes, Alcohols, Aldehydes, Ketones, and Sulfur Species

Vanadium compounds, including VCl₄ and its derivatives, are efficient catalysts for a wide array of oxidation reactions. rsc.org They can function under both homogeneous and heterogeneous conditions, activating appropriate oxidants to facilitate the conversion of numerous functional groups. rsc.org

Alkanes : Vanadium-based catalysts are recognized as among the most efficient for the selective oxidation of light alkanes. researchgate.net The catalytic activity often involves the Mars-van Krevelen redox mechanism, where lattice oxygen from the catalyst participates in the reaction, followed by re-oxidation of the reduced vanadium center by an external oxidant like molecular oxygen. researchgate.net The oxidation state of vanadium, typically V⁵⁺, is crucial for activating the C-H bonds of alkanes. researchgate.net These systems can convert alkanes into more valuable products such as alkenes or oxygenates. rsc.orgacs.org

Alkenes : VCl₄ is a known catalyst for the polymerization of alkenes, a process related to Ziegler-Natta catalysis. wikipedia.org Vanadium complexes are also employed in the epoxidation of alkenes and allylic alcohols. scispace.comresearchgate.net For instance, vanadyl acetylacetonate [VO(acac)₂], which can be formed in situ from vanadium(IV) precursors, in combination with an alkylhydroperoxide, shows high regioselectivity in the epoxidation of allylic alcohols like geraniol. scispace.com

Arenes : The catalytic oxidation of aromatic hydrocarbons (arenes) can be achieved using vanadium-based systems. A significant industrial process is the oxidation of benzene. For example, vanadium pentoxide (V₂O₅), a common vanadium oxide related to VCl₄ chemistry, catalyzes the oxidation of benzene in the presence of air to produce maleic anhydride. youtube.com More selective transformations, such as the oxidation of benzene to phenol, have been accomplished using vanadium oxide nanorod catalysts with hydrogen peroxide as the oxidant. rsc.org

Alcohols : The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and vanadium catalysts are highly effective for this purpose. libretexts.orgamazonaws.com Vanadium pentoxide (V₂O₅) can catalyze the aerobic oxidation of secondary alcohols to ketones with high chemoselectivity, even in the presence of primary alcohols. organic-chemistry.orgresearchgate.netx-mol.com The mechanism for some vanadium-catalyzed alcohol oxidations is proposed to be a base-assisted dehydrogenation (BAD) pathway, which differs from typical hydride-transfer or radical mechanisms. nih.gov This pathway involves the deprotonation at the benzylic position as the rate-limiting step. nih.gov

SubstrateCatalyst SystemOxidantProductYield/Selectivity
Secondary AlcoholsV₂O₅Atmospheric O₂KetonesHigh yields, chemoselective
Primary Aromatic AlcoholsV-N-C-700/2-picolinic acidMolecular O₂ / Urea (B33335)Amides and NitrilesHigh conversion
Benzyl Alcohol[(HQ)₂V(V)(O)(OCH₂C₆H₅)] / NEt₃N/A (intramolecular)BenzaldehydeQuantitative

Aldehydes and Ketones : While vanadium catalysts are primarily used to synthesize aldehydes and ketones from alcohols, they also participate in further transformations of these carbonyl compounds. For example, the oxidation of α-hydroxy carbonyl compounds can be achieved with high efficiency. libretexts.org

Sulfur Species : Vanadium complexes are well-known catalysts for the oxidation of sulfides. researchgate.net Simple vanadium(V) peroxide complexes, often generated in situ from precursors like VO(acac)₂ and H₂O₂, can selectively and efficiently oxidize various sulfides to their corresponding sulfoxides and sulfones. scispace.com The reaction is often quantitative with respect to the peroxide oxidant. scispace.com

Oxidative Cleavage and Formation of Carbon-Carbon and Carbon-Oxygen Bonds

Vanadium tetrachloride is a key reagent in oxidative coupling reactions, facilitating the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

A prominent application of VCl₄ is the oxidative coupling of phenols to generate biphenols. wikipedia.org This reaction proceeds by converting phenol into a mixture of 4,4'-, 2,4'-, and 2,2'-biphenols, with VCl₄ being reduced to vanadium trichloride (B1173362) (VCl₃) in the process. wikipedia.org Vanadium oxytrichloride (VOCl₃) can also be used for this transformation. acs.org

ReactantReagent/CatalystProduct Type
PhenolVCl₄Biphenols (e.g., 4,4'-, 2,4'-, 2,2'-isomers)
Aryl Lithium ReagentsVCl₄Symmetrical Biaryls

Furthermore, vanadium catalysts can selectively mediate the oxidative cleavage of C-C and C-O bonds, a reaction of interest in the processing of complex molecules like lignin models. nih.govresearchgate.net The choice of the specific vanadium catalyst can determine the selectivity between C-C and C-O bond cleavage. nih.govresearchgate.net For instance, the aerobic oxidation of a phenolic lignin model compound with one type of vanadium catalyst leads to the oxidative cleavage of the C-C bond between the aryl ring and an adjacent carbon, while a different vanadium catalyst can promote C-O bond cleavage. nih.gov Visible-light-active vanadium photocatalysts have also been developed for the deconstructive cleavage of C-C bonds in unactivated aliphatic alcohols under ambient conditions. escholarship.org

Other Catalytic Roles

Beyond oxidation, VCl₄ and related vanadium compounds exhibit catalytic activity in other important areas of organic synthesis, leveraging their electronic and structural properties.

Lewis Acidity in Catalytic Cycles

Vanadium tetrachloride is a strong Lewis acid, a property that allows it to activate substrates in various catalytic cycles. scispace.comlookchem.com As a Lewis acid, the vanadium(IV) center can coordinate to electron-rich atoms (e.g., oxygen, nitrogen), thereby activating the molecule for subsequent reactions. This property is fundamental to its role in Friedel-Crafts type reactions and in activating peroxide reagents for oxidation catalysis. usvanadium.comscispace.com While metal salts like aluminum chloride and titanium tetrachloride are more common Lewis acid catalysts, vanadium chlorides also serve this function. wikipedia.orgnih.govresearchgate.net The reactivity of VCl₄ often involves the formation of adducts with donor ligands, such as VCl₄(THF)₂, which demonstrates its accessibility as a Lewis acid center. wikipedia.org

Ring-Opening Metathesis Polymerization

Vanadium-based catalysts are active in ring-opening metathesis polymerization (ROMP), a powerful method for synthesizing polymers from cyclic olefins. (Imido)vanadium(V)–alkylidene complexes have shown significant catalytic activity for the ROMP of cyclic olefins like norbornene derivatives, cyclopentene, and cis-cyclooctene. rsc.org Some of these catalyst systems can proceed in a living manner, affording polymers with ultra-high molecular weight and controlled stereochemistry (e.g., highly cis-specific). rsc.orgresearchgate.net The activity and selectivity of these catalysts can be tuned by modifying the ligands attached to the vanadium center. rsc.org While highly effective for ROMP, some vanadium catalysts show lower productivity in the related ring-closing metathesis (RCM) of acyclic olefins due to catalyst decomposition pathways. nsf.gov

MonomerCatalyst TypePolymer Characteristics
Norbornene(Imido)vanadium(V)–alkylideneUltra-high molecular weight, highly cis-specific
Cyclopentene(Imido)vanadium(V)–alkylideneROMP polymer
cis-Cyclooctene(Imido)vanadium(V)–alkylideneROMP polymer

Hydrogenation and Dehydrogenation Catalysis

While precious metals like platinum and palladium are the conventional catalysts for hydrogenation, research has shown that abundant first-row transition metals, including vanadium, can be rendered catalytically active for these reactions. anl.gov By preparing vanadium in a highly reactive and unstable +3 oxidation state, finely dispersed on a support surface with a low coordination number, it can effectively catalyze hydrogenation. anl.gov This process is crucial for producing a wide range of commercial products, from petrochemicals to pharmaceuticals. anl.gov Vanadium(V) complexes have also been explored for transfer hydrogenation reactions, for example, the reduction of ketones to alcohols. central.edu The reverse reaction, dehydrogenation, is also catalyzed by vanadium compounds, as seen in the base-assisted dehydrogenation mechanism for alcohol oxidation. nih.gov

Spectroscopic and Theoretical Investigations of Vanadium Tetrachloride and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of vanadium tetrachloride. In accordance with the selection rules for a tetrahedral (Td) molecule, VCl₄ is expected to exhibit four fundamental vibrational modes. All four modes are Raman active, while only two are infrared active.

The Raman spectrum of vanadium tetrachloride in a carbon tetrachloride solution has been recorded, revealing the frequencies of the four fundamental vibrations. These vibrational modes are assigned as follows: the symmetric stretching mode (ν₁), the symmetric bending mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄). core.ac.uk The observation of these modes is consistent with the expected tetrahedral geometry of the molecule. researchgate.net

Vibrational ModeSymmetryWavenumber (cm⁻¹)Activity
ν₁ (symmetric stretch)a₁385Raman
ν₂ (symmetric bend)e111Raman
ν₃ (asymmetric stretch)t₂483Raman, IR
ν₄ (asymmetric bend)t₂128Raman, IR

Data sourced from the Raman spectrum of vanadium tetrachloride in carbon tetrachloride solution. core.ac.uk

The Raman spectrum of VCl₄ shows a close resemblance to that of titanium tetrachloride (TiCl₄), which has a stable tetrahedral geometry and a non-degenerate singlet ground state. This similarity suggests the absence of a significant static Jahn-Teller distortion in VCl₄. However, a broadening of the ν₂ band in VCl₄ compared to TiCl₄ has been observed and attributed to a possible dynamic Jahn-Teller effect. researchgate.net

Electronic Structure and Magnetic Properties

The electronic structure of vanadium tetrachloride is characterized by a single unpaired d-electron, which gives rise to its notable magnetic properties and susceptibility to geometric distortions.

With one more valence electron than the diamagnetic titanium tetrachloride, vanadium tetrachloride is a paramagnetic liquid at room temperature. nih.gov This paramagnetism arises from the presence of a single unpaired electron in the 3d orbital of the vanadium atom. acs.org The magnetic susceptibility of VCl₄ has been studied, confirming its paramagnetic nature. acs.org The electronic configuration of the vanadium atom in its +4 oxidation state is [Ar] 3d¹, resulting in a spin state of S = 1/2. This unpaired electron is responsible for the molecule's interaction with an external magnetic field.

Theoretical studies have shown that the Jahn-Teller effect in vanadium tetrachloride is of a dynamic nature. acs.orgrsc.orgudel.edu This means that instead of a permanent, static distortion to a lower symmetry structure, the molecule undergoes rapid, continuous distortions between equivalent geometries. The bending vibration with E symmetry (ν₂) is the Jahn-Teller active mode. acs.org While early studies considered the possibility of a static distortion, it was concluded that any such static distortion from an idealized tetrahedral shape is too small to be experimentally detectable. amazonaws.comarxiv.org Electron diffraction studies have provided evidence supporting a dynamic Jahn-Teller effect, noting a broadening of the Cl-Cl peak in VCl₄ compared to TiCl₄. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons, such as vanadium tetrachloride. The EPR spectrum provides detailed information about the electronic environment of the paramagnetic center. For transition metal compounds, the g-values can vary significantly due to spin-orbit coupling.

Computational Chemistry and Quantum Mechanical Studies

Theoretical and computational methods have been instrumental in understanding the complex electronic structure and dynamic behavior of vanadium tetrachloride.

Density Functional Theory (DFT) has been a valuable tool for investigating the electronic structure, geometry, and Jahn-Teller effect in vanadium tetrachloride. Theoretical studies employing DFT and other ab initio methods have provided insights that complement experimental findings.

Time-Dependent DFT (TD-DFT) for Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) has proven to be a valuable computational tool for investigating the electronically excited states and optical properties of vanadium tetrachloride and its derivatives. rsc.org This method is particularly useful for calculating excitation energies and interpreting complex spectroscopic data, such as X-ray Absorption Near Edge Structure (XANES) spectra. rsc.orgresearchgate.net

Theoretical studies using TD-DFT on vanadium complexes have successfully assigned characteristic features in their K-edge XANES spectra. rsc.orgresearchgate.net Although TD-DFT calculations can have systematic errors related to the 1s core energy levels of transition metals, the shapes of the pre-edge spectra can be accurately reproduced by applying a simple energy shift to the calculated excitation energies. rsc.orgresearchgate.netkek.jp

For vanadium complexes containing chloride ligands, a distinctive doublet peak observed in the pre-edge region has been assigned to dipole-allowed electronic transitions from the 1s orbital to hybridized 3d+4p orbitals. rsc.orgkek.jp Furthermore, a characteristic shoulder peak that appears in these chloride-containing complexes is attributed to excitations involving the 4p orbitals of the chlorine atoms. rsc.orgkek.jp The intensity of this shoulder peak has been found to be proportional to the number of chloride ligands, making it a useful feature for identifying the presence of these ligands in unknown compounds or reaction intermediates. rsc.org

TD-DFT Assignments of V K-edge Spectral Features for Chloride-Containing Vanadium Complexes

Spectral FeatureAssigned Electronic TransitionContributing Orbitals
Doublet Peak (Pre-edge)Dipole-allowed transition1s → 3d+4p (hybridized) rsc.orgkek.jp
Shoulder PeakLigand-based excitationChloride 4p rsc.orgkek.jp

Prediction of Reactivity and Thermodynamic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity and thermodynamic stability of vanadium tetrachloride. These computational methods provide valuable insights into parameters that are often challenging to determine experimentally.

The standard enthalpy of formation (ΔfH°₂₉₈) for gaseous vanadium tetrachloride (VCl₄) has been a subject of re-evaluation, with a reported value of -126.1 kcal mol⁻¹. researchgate.net Calorimetric measurements have determined the heat of reaction (ΔHr) for the formation of VCl₄ from the reaction of vanadium metal with liquid chlorine to be -127.26 ± 0.20 kcal/mole, leading to a standard heat of formation (ΔH°f) of -136.2 kcal/mole. researchgate.net

Computational studies have also been used to determine the successive bond dissociation energies for vanadium chlorides. Understanding these energies is crucial for predicting the stability and reaction pathways of VCl₄. For instance, the energy required to break the final V-Cl bond in the series is a key thermodynamic parameter.

Selected Thermodynamic Parameters for Vanadium Chlorides

ParameterSpeciesValueUnit
Standard Enthalpy of Formation (ΔfH°₂₉₈)VCl₄(g)-126.1 researchgate.netkcal mol⁻¹
Standard Heat of Formation (ΔH°f)VCl₄-136.2 researchgate.netkcal/mole
Bond Dissociation Energy D(Cl₃V-Cl)VCl₄69.5 researchgate.netkcal
Bond Dissociation Energy D(Cl₂V-Cl)VCl₃79.8 researchgate.netkcal
Bond Dissociation Energy D(ClV-Cl)VCl₂113.5 researchgate.netkcal
Bond Dissociation Energy D(V-Cl)VCl102.9 researchgate.netkcal

X-ray Diffraction and Crystal Structure Determination (for complexes and derivatives)

While vanadium tetrachloride is a liquid under standard conditions, X-ray diffraction (XRD) is a critical technique for determining the solid-state structures of its crystalline derivatives and complexes. Single-crystal XRD studies have been performed on VCl₄ at low temperatures, revealing a molecular structure with a nearly regular tetrahedral geometry. researchgate.net The average V-Cl bond distance in the crystalline state was determined to be 2.130(1) Å. researchgate.net

XRD has been extensively used to characterize the structures of various VCl₄ derivatives and related vanadium(III) complexes. For example, the hexahydrate of vanadium(III) chloride, a common derivative, was identified as [VCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org Its monoclinic crystal structure consists of slightly distorted octahedral trans-[VCl₂(H₂O)₄]⁺ centers, with additional chloride ions and water molecules occupying the crystal lattice. wikipedia.org

Another well-characterized derivative is the tetrahydrofuran (B95107) (THF) adduct, VCl₃(THF)₃. rsc.org X-ray crystallography confirmed its composition and showed that the molecule adopts a mer-VCl₃(THF)₃ structure. rsc.org

Crystallographic Data for Vanadium Tetrachloride and Selected Derivatives

CompoundFormulaCrystal SystemKey Structural FeaturesAvg. V-Cl Distance (Å)
Vanadium TetrachlorideVCl₄Not specifiedNearly regular tetrahedron researchgate.net2.130(1) researchgate.net
Vanadium(III) Chloride Hexahydrate[VCl₂(H₂O)₄]Cl·2H₂OMonoclinic wikipedia.orgDistorted octahedral trans-[VCl₂(H₂O)₄]⁺ cation wikipedia.orgNot specified
Vanadium(III) Chloride THF AdductVCl₃(THF)₃Not specifiedmer-octahedral geometry rsc.orgNot specified

Nuclear Magnetic Resonance (NMR) Spectroscopy (for relevant derivatives and reaction monitoring)

Direct high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy of vanadium tetrachloride is not feasible. Vanadium(IV), the oxidation state of vanadium in VCl₄, is a paramagnetic d¹ species, and this paramagnetism leads to extremely broad NMR signals that are unobservable with standard high-resolution spectrometers. huji.ac.il

However, ⁵¹V NMR spectroscopy is an exceptionally powerful tool for studying diamagnetic vanadium compounds, particularly those in the V(V) and V(-I) oxidation states, making it invaluable for monitoring reactions of VCl₄ that lead to such species and for characterizing its diamagnetic derivatives. huji.ac.il The ⁵¹V nucleus is a quadrupolar nucleus (I = 7/2), which can result in relatively broad signals even for diamagnetic species, especially in asymmetric environments or for large molecules. huji.ac.ilwikipedia.org Despite this, it is the nucleus of choice over ⁵⁰V due to its much higher natural abundance (99.75%) and greater sensitivity. huji.ac.il

The chemical shift range for ⁵¹V NMR is very wide, spanning several thousand ppm, which makes it highly sensitive to the coordination environment and oxidation state of the vanadium center. huji.ac.ilnorthwestern.edu Vanadyl trichloride (B1173362) (VOCl₃) is commonly used as the chemical shift standard, resonating at 0 ppm. wikipedia.org The chemical shifts of derivatives can vary significantly; for instance, the substitution of chloride with isopropoxide ligands in the VOClₓ(O-i-Pr)₃₋ₓ series results in substantial upfield shifts. wikipedia.org

⁵¹V NMR Properties and Chemical Shifts for Relevant Compounds

Parameter/CompoundProperty/Value
Nucleus⁵¹V wikipedia.org
Spin (I)7/2 wikipedia.org
Natural Abundance99.75% wikipedia.org
Reference CompoundVOCl₃ (0 ppm) wikipedia.org
VOCl₂(O-i-Pr)-309 ppm wikipedia.org
VOCl(O-i-Pr)₂-506 ppm wikipedia.org
VO(O-i-Pr)₃-629 ppm wikipedia.org

Neutron Diffraction Studies for Liquid Structure Analysis

Neutron diffraction is a powerful technique for elucidating the structure of liquids, and it has been successfully applied to study liquid vanadium tetrachloride. tandfonline.comaip.orgrsc.org A key advantage of using neutron diffraction for VCl₄ stems from the neutron scattering properties of its constituent atoms. The coherent scattering amplitude for vanadium is negligibly small compared to that of chlorine. cnea.gob.ar Consequently, the measured diffraction pattern is overwhelmingly dominated by the scattering from the chlorine atoms. cnea.gob.ar This simplifies the analysis significantly, as the liquid effectively behaves as a homonuclear system composed of hollow tetrahedral units of chlorine atoms. tandfonline.comcnea.gob.ar

These studies have provided detailed information on the intermolecular structure and arrangement of VCl₄ molecules in the liquid phase. aip.org By analyzing the diffraction data, researchers can extract the molecular form factor and determine key geometrical parameters, which have shown good agreement with measurements from other techniques. tandfonline.com

The analysis of the intramolecular contribution to the diffraction pattern allows for the transformation into a real-space distribution of chlorine-chlorine distances. This has revealed a strong correlation of molecular orientation between neighboring VCl₄ molecules in the liquid. tandfonline.com This indicates that the tetrahedral molecules are not randomly oriented but exhibit a degree of local ordering.

Key Findings from Neutron Diffraction of Liquid VCl₄

FindingDescription
Dominant ScatteringThe diffraction pattern is dominated by chlorine-chlorine scattering due to vanadium's negligible coherent scattering amplitude. cnea.gob.ar
Molecular GeometryThe data allows for fitting of molecular form factors to determine geometrical parameters of the VCl₄ tetrahedron. tandfonline.com
Orientational CorrelationAnalysis shows a strong correlation in the orientation of adjacent VCl₄ molecules in the liquid state. tandfonline.com
Intermolecular StructureThe technique provides the intermolecular scattering function, offering insights into the spatial arrangement of molecules. aip.org

Vanadium Tetrachloride As a Precursor in Advanced Materials Science

Synthesis of Other Vanadium Halides and Compounds

Preparation of Vanadium Trichloride (B1173362) and Dichloride

Vanadium tetrachloride is a thermally unstable compound that serves as a convenient starting material for the synthesis of vanadium(III) chloride (VCl₃). The process involves the thermal decomposition of VCl₄ at temperatures between 160–170 °C. atamanchemicals.com This reaction causes the reddish-brown liquid VCl₄ to transform into solid, purple crystals of VCl₃, releasing chlorine gas in the process. atamanchemicals.comchemeurope.com The chemical equation for this decomposition is:

2VCl₄(l) → 2VCl₃(s) + Cl₂(g) usvanadium.com

This method is a standard procedure for producing VCl₃, which is a key precursor for many vanadium(III) complexes and is used in organic synthesis. atamanchemicals.com

Further reduction of vanadium trichloride can yield vanadium(II) chloride (VCl₂). This is typically achieved by heating VCl₃ in a stream of hydrogen gas (H₂) at approximately 675 °C. atamanchemicals.com The reaction proceeds as follows:

2VCl₃(s) + H₂(g) → 2VCl₂(s) + 2HCl(g) iaea.org

Alternatively, heating VCl₃ can also lead to its disproportionation, where it decomposes to VCl₂ and volatilizes VCl₄. atamanchemicals.comevitachem.com

Table 1: Synthesis of Vanadium Trichloride and Dichloride

PrecursorProductReagents/Conditions
Vanadium Tetrachloride (VCl₄)Vanadium Trichloride (VCl₃)Heat (160–170 °C)
Vanadium Trichloride (VCl₃)Vanadium Dichloride (VCl₂)Heat (~675 °C) in H₂ stream

Formation of Organovanadium Compounds

Vanadium tetrachloride is a pivotal precursor in organovanadium chemistry. A notable application is the synthesis of vanadocene dichloride ((C₅H₅)₂VCl₂), a paramagnetic organometallic complex. chemeurope.compharmacy180.com This compound is prepared by reacting VCl₄ with sodium cyclopentadienide (NaC₅H₅) in a solvent like tetrahydrofuran (B95107) (THF). chemeurope.comwikipedia.orgwikipedia.org The reaction is:

VCl₄ + 2NaC₅H₅ → (C₅H₅)₂VCl₂ + 2NaCl wikipedia.org

Vanadocene dichloride is a valuable precursor for other bis(cyclopentadienyl)vanadium(IV) compounds and has been investigated for its potential applications, including as an anticancer agent. pharmacy180.comwikipedia.org

Synthesis of Vanadium Bromides

2VCl₄ + 8HBr → 2VBr₃ + 8HCl + Br₂ chemeurope.comwikipedia.org

This halide exchange reaction demonstrates the utility of VCl₄ in accessing other vanadium halide compounds. wikipedia.org

Production of Vanadium Oxychlorides

Vanadium tetrachloride is a precursor for the synthesis of vanadium oxytrichloride (VOCl₃), a commercially important compound. VOCl₃ can be produced through the controlled reaction of VCl₄ with an oxygen source. For instance, VCl₄ can be converted to VOCl₃ by reacting it with vanadium pentoxide (V₂O₅). The reaction is:

3VCl₄ + V₂O₅ → 5VOCl₃

Vanadium oxytrichloride is a yellow liquid that readily hydrolyzes in air and is used as a reagent in organic synthesis. wikipedia.org

Derivatization to Vanadium Sulfides and Oxysulfides via Chemical Vapor Deposition

Vanadium tetrachloride is a suitable precursor for the deposition of vanadium-containing thin films using chemical vapor deposition (CVD). While often used for creating vanadium oxide or nitride films, it can also be adapted for the synthesis of vanadium sulfides and oxysulfides. usvanadium.com In a typical CVD process for vanadium sulfides, VCl₄ vapor is introduced into a reaction chamber with a sulfur source, such as hydrogen sulfide (H₂S). By controlling the reaction parameters, thin films of vanadium sulfide can be deposited on a substrate. The introduction of a controlled oxygen source during the CVD process would allow for the formation of vanadium oxysulfide films.

Synthesis of Vanadium Nitride/Carbon Nanocomposites

Vanadium tetrachloride serves as a precursor for creating advanced materials like vanadium nitride/carbon (VN/C) nanocomposites. usvanadium.com These materials are of interest for applications such as energy storage. The synthesis can be achieved by reacting VCl₄ with a nitrogen source in the presence of a carbon precursor. For example, VCl₄ can be used in a process where it reacts with ammonia (NH₃) to form vanadium nitride films via atmospheric pressure chemical vapor deposition. researchgate.net Another approach involves the thermal decomposition of vanadium-containing organometallic precursors, which can be synthesized from VCl₄, to form VN nanoparticles embedded in a carbon matrix. mdpi.commdpi.com These methods result in composite materials where the vanadium nitride is intimately mixed with a conductive carbon phase.

Deposition of Vanadium-Containing Thin Films

Vanadium tetrachloride is a versatile precursor for the deposition of thin films of vanadium and its compounds. Its volatility and reactivity make it suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD), allowing for precise control over film thickness and composition.

Atomic Layer Deposition (ALD) utilizing vanadium tetrachloride as a precursor is a key method for producing high-quality vanadium dioxide (VO₂) thin films, which are of great interest for next-generation electronic devices. researchgate.netnih.govacs.org VO₂ exhibits a prominent semiconductor-to-metal transition (SMT) near room temperature, a property that can be harnessed for novel memory and neuromorphic computing applications. researchgate.net

Recent research has demonstrated the successful synthesis of VO₂ films using ALD with VCl₄ and water as precursors. mdpi.comnsf.gov This approach allows for the direct crystallization of the VO₂ film on the substrate without the need for a post-annealing process, which is often required when using organic vanadium precursors. mdpi.com X-ray diffraction analysis has confirmed the epitaxial growth of VO₂ on substrates like c-Al₂O₃. researchgate.netnih.gov

The quality of these ALD-grown VO₂ films is evidenced by a significant decrease in resistivity of over four orders of magnitude at the transition temperature. researchgate.netnih.gov This distinct SMT behavior is crucial for the functionality of electronic devices. mdpi.com Memristive devices, such as resistive random-access memory (RRAM), have been fabricated from these films, demonstrating excellent cycle stability over hundreds of cycles and stable state retention. researchgate.netnih.govacs.org These characteristics make ALD-grown VO₂ from a VCl₄ precursor a promising material for creating multi-weight synapses in neuromorphic computing, thereby advancing the scalability of such applications. researchgate.netnih.govacs.org

Key Findings in ALD of VO₂ using VCl₄:

Parameter Finding Source
PrecursorsVanadium tetrachloride (VCl₄) and Water (H₂O) mdpi.comnsf.gov
Deposition Temperature350 °C mdpi.comnsf.gov
Post-Deposition AnnealingNot required for crystallization mdpi.com
Film PropertiesEpitaxial growth on c-Al₂O₃, significant SMT behavior researchgate.netnih.gov
Device Performance (RRAM)Cycle stability over 512 cycles, state retention for >450 s with <2% drift researchgate.netnih.govacs.org

Vanadium tetrachloride is a key precursor in Chemical Vapor Deposition (CVD) processes for creating a variety of vanadium-containing thin films. usvanadium.com This method is particularly useful for producing vanadium oxides, such as vanadium(V) oxide (V₂O₅) and vanadium dioxide (VO₂). researchgate.net The phase of the resulting vanadium oxide can be controlled by adjusting the reactor temperature and the ratio of precursors. ucl.ac.uk

In atmospheric pressure CVD (APCVD), VCl₄ is reacted with water to deposit these films on substrates like glass. researchgate.net For the formation of VO₂ thin films, reactor temperatures above 550 °C and an excess of water relative to VCl₄ are typically required. ucl.ac.uk This process can be integrated into large-scale manufacturing, such as commercial float-glass production lines, due to the achievable fast growth times. researchgate.net

Besides oxides, VCl₄ has also been used in dual-source APCVD to deposit thin films of vanadium arsenide (VAs) by reacting it with tBuAsH₂ at substrate temperatures between 550 and 600 °C. researchgate.net However, films produced using VCl₄ under these conditions were found to be metal-rich and contained high levels of chlorine incorporation. researchgate.net

APCVD Conditions for Vanadium Oxide Films using VCl₄:

Vanadium Oxide Phase Substrate Temperature Precursor Ratio Source
V₂O₅350–600 °CNot specified scispace.com
VO₂> 550 °CExcess of water over VCl₄ ucl.ac.uk

Dopant Source for Semiconductor Materials

Vanadium tetrachloride serves as an effective dopant source for introducing vanadium into various semiconductor materials. This doping process alters the electronic properties of the host material, which is crucial for the fabrication of certain electronic and optoelectronic devices.

While specific research on the use of vanadium tetrachloride for doping Gallium Arsenide (GaAs) via Metalorganic Vapor-Phase Epitaxy (MOVPE) is not extensively detailed in the provided context, the principles of using halide precursors in vapor-phase epitaxy are well-established. Gallium arsenide is a significant compound semiconductor with properties that make it advantageous over silicon in certain applications, such as higher electron mobility and a direct band gap suitable for optoelectronics. wikipedia.org The introduction of dopants like vanadium can create deep energy levels within the bandgap of GaAs, which can be utilized to produce semi-insulating substrates. These substrates are essential for reducing parasitic capacitances and crosstalk in high-frequency integrated circuits.

Similar to GaAs, the use of vanadium tetrachloride for doping Gallium Nitride (GaN) via MOVPE is an area of interest. GaN is a wide-bandgap semiconductor used in high-power and high-frequency devices, as well as in blue light-emitting diodes (LEDs). wikipedia.org Doping GaN with vanadium can induce semi-insulating properties, which are critical for the performance of GaN-based high-electron-mobility transistors (HEMTs). The development of on-axis homoepitaxial growth of V-doped 4H-SiC, a common substrate for GaN growth, using VCl₄ highlights the importance of vanadium doping in this technology. researchgate.net

Development of Vanadium-Based Materials for Emerging Technologies

The use of vanadium tetrachloride as a precursor extends to the development of novel vanadium-based materials for a range of emerging technologies. Its reactivity allows for the synthesis of not only oxides but also other compounds like vanadium nitrides and carbides. For instance, vanadium nitride (VN) and vanadium carbide (VC) have been synthesized by annealing vanadium complexes, which can be derived from vanadium precursors, under nitrogen and argon atmospheres, respectively. researchgate.net

Furthermore, VCl₄ is a catalyst in the polymerization of alkenes, which is relevant to the rubber industry and related to Ziegler-Natta catalysis. wikipedia.org This catalytic activity involves the formation of intermediate vanadium alkyls. wikipedia.org The versatility of VCl₄ as a precursor and catalyst underscores its potential in creating new materials with tailored properties for future technological advancements.

Exploration in Battery and Superconductor Technologies

Vanadium tetrachloride is instrumental in the development of materials with superconducting properties, which are essential for energy-efficient technologies. It is a key starting material for producing vanadium nitride (VN) and vanadium carbide (VC), both of which are recognized for their superconducting capabilities.

Research into vanadium nitride films has demonstrated their potential as superconducting materials. High-quality VN thin films exhibit a superconducting critical temperature of approximately 8.1 K. nih.gov The superconducting properties of VN can be manipulated by introducing strain, which allows for the tuning of the critical temperature. For instance, in-plane tensile strain has been shown to enhance the superconducting transition temperature of VN films, while compressive strain tends to suppress it. aps.org This tunability is a significant factor in the development of superconducting devices with specific operational requirements.

Vanadium carbide, another derivative of VCl₄, contributes to the field of superconductivity through a phenomenon known as fluxoid pinning. In type-II superconductors, the movement of magnetic fluxoids can lead to energy dissipation and loss of the superconducting state. By introducing vanadium carbide precipitates into a superconducting vanadium matrix, these precipitates act as pinning centers, effectively immobilizing the magnetic fluxoids and thereby enhancing the material's ability to carry current without loss. cityu.edu.hk

Superconducting Properties of Vanadium-Based Materials Derived from VCl₄
MaterialPrecursorSuperconducting PropertyKey Research Finding
Vanadium Nitride (VN)Vanadium tetrachlorideSuperconducting Critical Temperature (Tc)High-quality films exhibit a Tc of ~8.1 K, which can be tuned with applied strain. nih.govaps.org
Vanadium Carbide (VC)Vanadium tetrachlorideFluxoid PinningPrecipitates act as pinning centers to enhance current-carrying capacity in superconductors. cityu.edu.hk

Applications in Programmable Memory Devices (e.g., Resistive Random-Access Memory)

Vanadium tetrachloride is a precursor of choice for the synthesis of vanadium dioxide (VO₂) thin films, a material of significant interest for next-generation programmable memory devices like Resistive Random-Access Memory (RRAM). The unique properties of VO₂, particularly its semiconductor-to-metal transition, make it highly suitable for these applications.

The atomic layer deposition (ALD) technique, utilizing vanadium tetrachloride as the precursor, has been successfully employed to grow high-quality, crystalline VO₂ films without the need for post-annealing processes. sci-hub.boxmdpi.comresearchgate.net This method allows for precise control over the film thickness and composition, which is crucial for the performance of memory devices.

RRAM devices fabricated from these VO₂ films have demonstrated promising performance characteristics. They exhibit stable cycling endurance, with tests showing consistent performance over 512 cycles. researchgate.net Furthermore, these devices show excellent state retention, maintaining their memory state for over 450 seconds with minimal drift of less than 2%. researchgate.net The ability to achieve multiple memory states through stepped voltage inputs also highlights the potential of these VO₂-based devices for use in multi-level cell memory and as synaptic connections in neuromorphic computing applications. researchgate.net

Performance of VO₂-Based RRAM Devices Using VCl₄ Precursor
Performance MetricResearch Finding
Cycle StabilityStable over 512 cycles. researchgate.net
State RetentionStable for >450 seconds with <2% drift. researchgate.net
Multi-Level StatesAchievable through stepped voltage patterns, indicating potential for multi-weight synapses. researchgate.net

Precursor for Compounds Investigated in Medicinal Chemistry Research

Vanadium tetrachloride is a versatile starting material for the synthesis of a range of vanadium-containing compounds that are the subject of investigation in medicinal chemistry. These compounds, particularly organovanadium complexes, have shown potential in the development of new therapeutic agents.

One notable example is the synthesis of vanadocene dichloride ((C₅H₅)₂VCl₂), an organometallic compound that has been explored for its anticancer properties. wikipedia.orgpharmacy180.com First prepared from the reaction of sodium cyclopentadienyl and vanadium tetrachloride, vanadocene dichloride has been the focus of preclinical studies against various cancer cell lines. wikipedia.orgpharmacy180.com Research has also extended to substituted vanadocene dichlorides, which have shown high toxicity against models of renal cell cancer. pharmacy180.com

Beyond anticancer research, vanadium complexes derived from precursors like VCl₄ are being investigated for their potential in treating diabetes. A variety of vanadyl(IV) complexes have been synthesized and evaluated for their insulin-mimetic properties. nih.govnih.gov For instance, novel vanadyl(IV) complexes incorporating folate and various amino acids have been synthesized and studied for their antidiabetic efficiency in animal models. nih.gov These studies explore the potential of vanadium compounds to offer new therapeutic avenues for metabolic diseases. dovepress.comresearchgate.netmdpi.com

Medicinal Chemistry Research on Compounds Derived from VCl₄
Compound ClassSpecific ExampleArea of ResearchKey Research Finding
Organovanadium ComplexesVanadocene DichlorideAnticancerInvestigated as a potential antiproliferative agent against various cancer cell lines. pharmacy180.comnih.gov
Vanadyl(IV) ComplexesVanadyl(IV)-Folate-Amino Acid ComplexesAnti-diabeticSynthesized and evaluated for insulin-mimetic properties in preclinical models. nih.govdovepress.com

Future Directions and Advanced Research Frontiers in Vanadium Tetrachloride Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of vanadium tetrachloride often involves high-temperature chlorination of vanadium metal or its oxides, which can be energy-intensive and may lead to the formation of impurities. wikipedia.org Future research is directed towards the development of more efficient and selective synthetic routes that operate under milder conditions. A significant area of exploration is the utilization of alternative chlorinating agents and precursor materials to improve reaction yields and minimize byproducts.

One promising approach involves the multi-step conversion of vanadium dichloride oxide (VCl₂O). This process begins with the chlorination of VCl₂O to form vanadium oxytrichloride (VOCl₃) at temperatures above 120°C. Subsequently, the gaseous VOCl₃ is passed through a carbon bed with chlorine at approximately 700°C to yield VCl₄. iaea.org Another direct method that is gaining attention is the chlorination of solid vanadium trichloride (B1173362) (VCl₃), which proceeds at a notable rate at temperatures exceeding 170°C. iaea.org

Precursor MaterialChlorinating Agent/ProcessReaction ConditionsKey Advantages
Vanadium MetalChlorine Gas (Cl₂)High TemperatureDirect synthesis
Vanadium Pentoxide (V₂O₅)Chlorine Gas (Cl₂) with Carbon (C)~700°CUtilizes a common oxide precursor
Vanadium Dichloride Oxide (VCl₂O)Multi-step chlorination with a carbon bed>120°C for initial step, ~700°C for VCl₄ formationPotential for higher purity
Vanadium Trichloride (VCl₃)Chlorine Gas (Cl₂)>170°CDirect conversion from a lower chloride

In-depth Mechanistic Studies of Complex Catalytic Cycles

Vanadium tetrachloride is a key component in Ziegler-Natta catalysts used for olefin polymerization. wikipedia.orguh.edu However, the precise mechanisms of these catalytic cycles are often complex and not fully understood. Future research will focus on detailed mechanistic and kinetic studies to unravel the intricate steps involved in initiation, propagation, and termination of polymerization reactions catalyzed by VCl₄-based systems.

Recent studies on VCl₄ supported on magnesium chloride (MgCl₂) for ethylene (B1197577) polymerization have provided some mechanistic insights. It was found that the deposition on the MgCl₂(THF)₂ support significantly stabilizes the vanadium active sites by suppressing their reduction to inactive lower valency states. researchgate.net Kinetic investigations of this system revealed that a high percentage of the vanadium atoms are involved in forming catalytically active sites, which exhibit minimal deactivation over time. researchgate.net The polymerization rate was found to be directly proportional to the catalyst and monomer concentrations, with polymer chain termination occurring primarily through transfer to the monomer, which regenerates the active site. researchgate.net

Understanding the reaction mechanism is also crucial for optimizing processes where VCl₄ is a related compound, such as in the purification of titanium tetrachloride (TiCl₄). In one study, the removal of VOCl₃ from crude TiCl₄ using an organic reagent was investigated. The proposed mechanism involves the in-situ formation of amorphous carbon, which then adsorbs VOCl₃ and reduces it to insoluble vanadium species like VOCl₂ and VCl₃. doi.org

Rational Design of New VCl₄-Based Catalysts for Sustainable Chemistry

The principles of sustainable or "green" chemistry are increasingly influencing catalyst design. For VCl₄-based systems, this involves creating catalysts with higher activity, selectivity, and stability, thereby reducing energy consumption and waste generation. The rational design of new catalysts is moving beyond trial-and-error methods towards a more predictive approach based on a fundamental understanding of structure-activity relationships.

A key strategy in this area is the site isolation of vanadium centers to enhance catalytic performance. For instance, immobilizing vanadium by cation exchange in a metal-organic framework (MOF), such as MFU-4l, creates a single-site heterogeneous catalyst. uh.edu When activated with methylaluminoxane (B55162) (MMAO-12), this MOF-based catalyst demonstrates high activity for ethylene polymerization, producing polyethylene (B3416737) with low polydispersity. uh.edu This approach not only improves catalyst stability and productivity but also allows for better control over the polymer's properties. uh.edu The catalyst's structural integrity and prolonged activity are promising attributes for developing more sustainable industrial polymerization processes. uh.edu

Integration of Computational and Experimental Methodologies for Predictive Research

The synergy between computational modeling and experimental techniques is becoming indispensable for advancing the understanding of VCl₄ chemistry. Density Functional Theory (DFT) calculations, for example, are powerful tools for elucidating reaction mechanisms, predicting the structures of intermediates and transition states, and understanding the electronic properties of catalysts.

While comprehensive computational studies specifically on VCl₄ catalytic cycles are still emerging, research on related vanadium chlorides provides a framework for future investigations. For instance, a combined gas-phase electron diffraction (ED) and computational study has been used to determine the molecular geometries of VCl₂ and VCl₃. nih.gov Such integrated approaches can provide detailed structural information that is crucial for understanding reactivity.

Furthermore, DFT calculations have been employed to investigate the mechanism of removing VOCl₃ from TiCl₄, where VCl₄ is an associated species. These calculations have helped to determine the binding energies of various vanadium compounds on amorphous carbon, supporting the proposed reaction mechanism. doi.org Time-dependent DFT (TD-DFT) is also being used to interpret X-ray absorption near-edge structure (XANES) spectra of vanadium complexes, providing insights into their electronic structure and the influence of ligands like chloride. researchgate.net

Exploration of Vanadium Tetrachloride in Nanomaterials and Advanced Functional Materials

Vanadium tetrachloride serves as a versatile precursor for the synthesis of a variety of nanomaterials and advanced functional materials with unique properties. mdpi.com The ability to introduce vanadium into different matrices makes VCl₄ a valuable starting material for creating materials with applications in electronics, energy storage, and catalysis.

A significant area of research is the synthesis of vanadium nitride (VN) based materials. For example, vanadium nitride/carbon nanocomposites can be prepared via the thermal decomposition of vanadyl phthalocyanine (B1677752), which is synthesized using VCl₄. mdpi.com In another approach, VN is prepared through a sol-gel method where VCl₄ is added to a solution of urea (B33335) in ethanol. mdpi.com These nanocomposites have potential applications as electrode materials in batteries.

The use of VCl₄ extends to the preparation of other vanadium-based nanomaterials as well. For instance, vanadium diboride (VB₂) nanoparticles have been synthesized through the reaction of VCl₃ with NaBH₄; VCl₃ itself can be derived from VCl₄. researchgate.net

NanomaterialSynthesis Method from VCl₄ or its DerivativePotential Applications
Vanadium Nitride/Carbon NanocompositePrecursor for vanadyl phthalocyanine which is then thermally decomposed. mdpi.comElectrode materials for batteries nsf.gov
Vanadium Nitride (VN)Sol-gel method with urea and ethanol. mdpi.comCatalysis, energy storage
Vanadium Diboride (VB₂) NanoparticlesReaction of VCl₃ (derivable from VCl₄) with NaBH₄. researchgate.netHard materials, coatings

Elucidation of Vanadium Speciation in Complex Chemical and Biological Systems

The chemical form, or speciation, of vanadium is critical to its reactivity, bioavailability, and toxicity. In many systems, VCl₄ is a starting point that leads to various vanadium species depending on the environment. Understanding the transformation and speciation of vanadium is crucial for its application in catalysis and for assessing its environmental and biological impact.

In aqueous solutions, vanadium can exist in several oxidation states, with V(IV) and V(V) being the most common. mdpi.comebrary.net The specific species present are highly dependent on factors such as pH and redox potential. ebrary.netresearchgate.net For example, in acidic solutions (pH < 3), vanadium(IV) exists as the vanadyl cation (VO²⁺). researchgate.net

A variety of analytical techniques are employed to determine vanadium speciation. These methods often involve a separation technique coupled with a sensitive detection method.

Analytical TechniqueDescriptionApplication in Vanadium Speciation
High-Performance Liquid Chromatography (HPLC)Separates components of a mixture based on their interaction with a stationary phase.Used to separate different vanadium species, such as V(IV) and V(V), prior to detection. researchgate.netresearchgate.netnih.gov
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)An atomic emission technique that uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element.Used for the detection and quantification of vanadium after separation by HPLC. nih.gov
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)A type of mass spectrometry that uses an inductively coupled plasma to ionize the sample. It is a highly sensitive technique for elemental analysis.Coupled with separation techniques for the determination of trace concentrations of vanadium species. nih.gov
Capillary Electrophoresis (CE)A separation technique that separates ions based on their electrophoretic mobility with the use of an applied voltage.Another method for separating different vanadium species in a sample. nih.gov

Q & A

Q. What are the established methods for synthesizing and characterizing vanadium tetrachloride (VCl₄) in the laboratory?

Vanadium tetrachloride is synthesized via direct chlorination of metallic vanadium at elevated temperatures. The reaction must be conducted in anhydrous conditions to prevent hydrolysis, which produces HCl and vanadium oxychlorides . Characterization typically involves UV-Vis spectroscopy to confirm the absence of VCl₅ impurities and magnetic susceptibility measurements to verify paramagnetism (due to V⁴⁺ with one unpaired electron). Gas chromatography-mass spectrometry (GC-MS) can detect residual chlorine or organic solvents if used in purification .

Q. How can researchers effectively purify vanadium tetrachloride contaminated with vanadium oxychlorides or residual chlorine?

Two primary methods are recommended:

  • Powdered aluminum reduction : Reacts with vanadium oxychlorides (VOCl₃) to form insoluble vanadium-aluminum complexes, achieving >95% purity. Optimal conditions include 45–60°C and 30–60 minutes of stirring .
  • Distillation under inert atmosphere : Fractional distillation at 148°C (boiling point of VCl₄) separates VCl₄ from higher-boiling-point impurities like VOCl₃. Efficiency is enhanced using float-valve rectifying columns .
    Post-purification, ICP-MS analysis is advised to quantify residual vanadium species .

Q. What experimental precautions are critical when handling VCl₄ due to its instability?

VCl₄ hydrolyzes rapidly in air, releasing HCl gas. Handling requires:

  • Gloveboxes or Schlenk lines under inert gas (argon/nitrogen).
  • Low-temperature storage (<0°C) to slow thermal decomposition into VCl₃ and Cl₂ .
  • Real-time gas sensors to detect HCl leaks. Reactivity with organic solvents (e.g., THF) necessitates pre-drying solvents over molecular sieves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic susceptibility values for VCl₄ solutions?

Early studies noted discrepancies between experimental magnetic susceptibility (∼1152 × 10⁻⁶ c.g.s. units/mol) and theoretical predictions for non-interacting dipoles . To address this:

  • Variable-temperature SQUID magnetometry : Measure susceptibility across 10–300 K to assess temperature-dependent dimerization (V₂Cl₈ formation) .
  • Concentration-dependent studies : Dilute VCl₄ in CCl₄ and monitor susceptibility via NMR or Evans method. A decrease in susceptibility at lower concentrations suggests anti-ferromagnetic coupling, contradicting polymerization hypotheses .
  • Vapor-phase measurements : Isolate VCl₄ in the gas phase to eliminate solvent interactions .

Q. What methodologies are recommended for measuring dielectric constants of VCl₄ and its adducts?

Dielectric properties are assessed using:

  • Capacitance bridges : Calibrated cells with platinum electrodes measure dielectric constants at 1 kHz–1 MHz. For VCl₄-THF adducts, dielectric constants (~3.0–3.6 at 25°C) correlate with ligand coordination strength .
  • Density-functional theory (DFT) : Computational models predict polarization effects of VCl₄’s tetrahedral geometry, validated against experimental data .

Q. How does VCl₄ act as a catalyst in olefin polymerization, and what techniques identify active intermediates?

VCl₄ initiates Ziegler-Natta-type catalysis by forming vanadium alkyl complexes (e.g., VCl₃R). Key steps include:

  • Kinetic studies : Monitor ethylene consumption rates via pressure drop measurements. Activity increases with Al co-catalysts (e.g., AlEt₃) due to alkylation .
  • EPR spectroscopy : Detect V³⁺ intermediates during redox cycles.
  • X-ray absorption near-edge structure (XANES) : Probes oxidation state changes in operando conditions .

Q. What advanced techniques elucidate solute-solvent interactions in VCl₄-carbon tetrachloride systems?

  • Freezing point depression analysis : Simons and Powell’s method identifies VCl₄ dimerization (V₂Cl₈) in CCl₄, which contradicts magnetic data. Replicate with cryoscopic setups at ±0.01°C precision .
  • Raman spectroscopy : Peaks at 385 cm⁻¹ (V-Cl stretching) shift with concentration, indicating solvent coordination effects .

Q. How can researchers investigate the redox behavior of VCl₄ in non-aqueous media?

  • Cyclic voltammetry : In acetonitrile, VCl₄ shows reduction peaks at −0.45 V (V⁴⁺ → V³⁺) and oxidation at +1.2 V (V⁴⁺ → V⁵⁺).
  • In-situ UV-Vis : Tracks spectral changes during electrolysis (e.g., 650 nm absorbance for V³⁺) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.